2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride
CAS No.: 1172938-80-5
Cat. No.: VC5529327
Molecular Formula: C12H19ClN2
Molecular Weight: 226.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172938-80-5 |
|---|---|
| Molecular Formula | C12H19ClN2 |
| Molecular Weight | 226.75 |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H |
| Standard InChI Key | NNECPHKHNAPOCL-UHFFFAOYSA-N |
| SMILES | CC(CN)N1CCC2=CC=CC=C2C1.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 3,4-dihydroisoquinoline moiety fused to a propan-1-amine group, with a hydrochloride salt enhancing its stability. The IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride, reflects this arrangement . The SMILES notation (CC(CN)N1CCC2=CC=CC=C2C1.Cl) further illustrates the connectivity of the isoquinoline ring, amine group, and chloride ion.
Physicochemical Profile
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1172938-80-5 |
| Molecular Formula | C₁₂H₁₉ClN₂ |
| Molecular Weight | 226.75 g/mol |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride |
| SMILES | CC(CN)N1CCC2=CC=CC=C2C1.Cl |
| Solubility | Not available |
The lack of solubility data necessitates empirical determination for specific experimental conditions.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically begins with commercially available isoquinoline derivatives, involving multi-step reactions to construct the dihydroisoquinoline framework. Key steps include:
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Reduction of Isoquinoline: Catalytic hydrogenation or borohydride reduction yields the dihydroisoquinoline core.
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Amine Functionalization: Coupling the core with propan-1-amine via reductive amination or nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Reagents such as sodium cyanoborohydride (for reductive amination) and coupling agents like EDCI/HOBt are commonly employed.
Chemical Reactivity
The amine group enables nucleophilic reactions, while the aromatic system participates in electrophilic substitutions. For example:
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Acylation: Reacts with acyl chlorides to form amides.
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Alkylation: Forms quaternary ammonium salts with alkyl halides.
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Oxidation: The dihydroisoquinoline ring can oxidize to isoquinoline under strong oxidizing conditions.
These reactions facilitate its use as a chiral auxiliary in asymmetric synthesis, where it induces enantioselectivity in carbon-carbon bond-forming reactions.
Mechanism of Action: Dopamine D1 Receptor Modulation
Neurological Implications
D1 receptors are critical in motor control, cognition, and reward pathways. Enhanced D1 activity could ameliorate symptoms in:
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Parkinson’s Disease: Compensating for dopaminergic neuron loss in the substantia nigra.
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Schizophrenia: Addressing hypodopaminergia in cortical regions linked to cognitive deficits .
Therapeutic Applications
Parkinson’s Disease
Preclinical studies on analogous compounds show improved locomotor activity in rodent models, suggesting potential for reducing bradykinesia and rigidity .
Schizophrenia
D1 PAMs may enhance cortical dopamine signaling, potentially improving working memory and executive function deficits .
Other Neurological Disorders
Emerging evidence suggests roles in depression and addiction, though further validation is required.
| Application | Mechanism | Supporting Evidence |
|---|---|---|
| Parkinson’s Disease | D1 receptor potentiation | Patent studies on analogs |
| Schizophrenia | Cortical dopamine modulation | Isoquinoline derivative research |
| Hazard Statement | Precautionary Measures |
|---|---|
| H315: Skin irritation | Use nitrile gloves and lab coats |
| H319: Eye damage | Wear safety goggles |
| H335: Respiratory irritation | Use fume hoods |
Role in Asymmetric Synthesis
Chiral Auxiliary Applications
The compound’s chiral center and rigid isoquinoline structure make it effective for inducing enantioselectivity in:
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Aldol Reactions: Facilitating stereocontrol in ketone-enolate additions.
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Michael Additions: Directing nucleophile-electrophile interactions.
Advantages Over Traditional Auxiliaries
Compared to Evans oxazolidinones or Oppolzer’s sultams, this auxiliary offers:
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Cost Efficiency: Simplified synthesis from readily available precursors.
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Versatility: Compatibility with diverse reaction conditions.
Comparative Analysis with Related Compounds
While exact analogs are poorly characterized, broader isoquinoline derivatives exhibit varied bioactivities:
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Tetrahydroisoquinolines: Often serve as opioid receptor ligands.
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1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shows neuroprotective effects in Parkinson’s models.
The propan-1-amine substituent in this compound likely enhances blood-brain barrier permeability compared to bulkier analogs, potentiating central nervous system activity .
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